molecular formula C8H7F2NO3 B6150806 5-amino-2-(difluoromethoxy)benzoic acid CAS No. 1096835-84-5

5-amino-2-(difluoromethoxy)benzoic acid

Cat. No.: B6150806
CAS No.: 1096835-84-5
M. Wt: 203.1
InChI Key:
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Description

5-amino-2-(difluoromethoxy)benzoic acid: is an organic compound that belongs to the family of benzoic acid derivatives It is characterized by the presence of an amino group at the 5-position and a difluoromethoxy group at the 2-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-2-(difluoromethoxy)benzoic acid typically involves the introduction of the difluoromethoxy group and the amino group onto the benzene ring. One common method includes the following steps:

    Nitration: The starting material, 2-(difluoromethoxy)benzoic acid, undergoes nitration to introduce a nitro group at the 5-position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Purification: The final product is purified through recrystallization or chromatography techniques to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-amino-2-(difluoromethoxy)benzoic acid can undergo oxidation reactions, where the amino group is oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form derivatives with reduced functional groups, such as converting the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups through nucleophilic substitution mechanisms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogenating agents (e.g., thionyl chloride) and nucleophiles (e.g., amines) are employed.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzoic acid derivatives with various functional groups.

Scientific Research Applications

Chemistry: 5-amino-2-(difluoromethoxy)benzoic acid is used as a building block in organic synthesis. Its unique functional groups allow for the creation of complex molecules through various chemical reactions.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme activities and protein-ligand interactions.

Medicine: The compound is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 5-amino-2-(difluoromethoxy)benzoic acid involves its interaction with specific molecular targets. The amino group and difluoromethoxy group can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activities. The compound may inhibit or activate certain pathways, depending on its binding affinity and the nature of the target molecules.

Comparison with Similar Compounds

  • 2-amino-5-(trifluoromethoxy)benzoic acid
  • 2-amino-5-chlorobenzoic acid
  • 2-amino-5-fluorobenzoic acid

Comparison:

  • 2-amino-5-(trifluoromethoxy)benzoic acid: Similar to 5-amino-2-(difluoromethoxy)benzoic acid but with a trifluoromethoxy group, which may result in different chemical reactivity and biological activity.
  • 2-amino-5-chlorobenzoic acid: Contains a chlorine atom instead of a difluoromethoxy group, leading to variations in its chemical properties and potential applications.
  • 2-amino-5-fluorobenzoic acid: Features a single fluorine atom, which affects its electronic properties and reactivity compared to the difluoromethoxy derivative.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

1096835-84-5

Molecular Formula

C8H7F2NO3

Molecular Weight

203.1

Purity

95

Origin of Product

United States

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